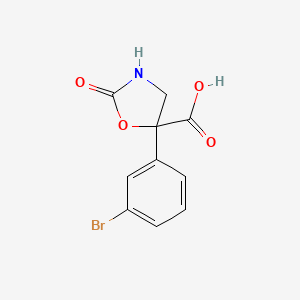

![molecular formula C10H16N2O2 B2646913 4-[(2-methyl-1H-imidazol-1-yl)methyl]oxan-4-ol CAS No. 2168486-74-4](/img/structure/B2646913.png)

4-[(2-methyl-1H-imidazol-1-yl)methyl]oxan-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(2-methyl-1H-imidazol-1-yl)methyl]oxan-4-ol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .

Molecular Structure Analysis

The molecular structure of “4-[(2-methyl-1H-imidazol-1-yl)methyl]oxan-4-ol” includes an imidazole ring attached to an oxan-4-ol group . The imidazole ring is a five-membered heterocyclic moiety with two nitrogen atoms .Scientific Research Applications

Intramolecular Reactions Catalyzed by Copper Complexes

Research has explored intramolecular reactions such as hydroalkoxylation and hydroamination of alkynes, catalyzed by copper(I) complexes supported by N-heterocyclic carbene ligands. This includes the formation of 5- or 6-membered rings with exocyclic methylene groups for ether products and exocyclic methyl groups for imine products, highlighting the compound's role in facilitating these complex reactions (Pouy et al., 2012).

Role in Methylglyoxal Formation and Detoxification

The compound is involved in the study of methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, which plays a significant role in forming advanced glycation end-products. These products are crucial in understanding the biochemical processes leading to complications in diabetes and neurodegenerative diseases, as well as their presence in foodstuffs (Nemet et al., 2006).

Antifungal Agent Synthesis

The compound has been examined for its potential in synthesizing new imidazole-containing antifungal agents, with studies focusing on its structural properties and reactivity. This research is essential for developing novel treatments against fungal infections, providing a foundation for creating more effective antifungal compounds (Attia et al., 2013).

Corrosion Inhibition in Mild Steel

Studies have also shown its derivatives' effectiveness in inhibiting corrosion in mild steel within acidic environments. The research encompasses various methods such as gravimetric, electrochemical, and SEM analyses to evaluate the protective capabilities of these compounds, demonstrating their potential in industrial applications to prevent corrosion-related damage (Ammal et al., 2018).

properties

IUPAC Name |

4-[(2-methylimidazol-1-yl)methyl]oxan-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-9-11-4-5-12(9)8-10(13)2-6-14-7-3-10/h4-5,13H,2-3,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTMIGUMJNTIQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2(CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-methyl-1H-imidazol-1-yl)methyl]oxan-4-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

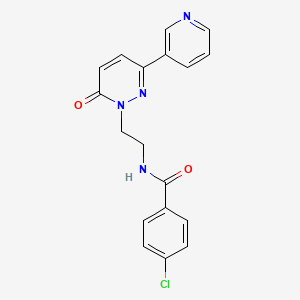

![N-benzo[e][1,3]benzothiazol-2-yl-4-methoxybenzamide](/img/structure/B2646830.png)

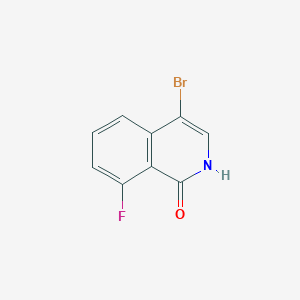

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2646831.png)

![2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine](/img/structure/B2646838.png)

![2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2646840.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2646844.png)

![dimethyl 5-(4-methoxyphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2646846.png)

![(1S,3R)-3-[[(2S)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2646847.png)

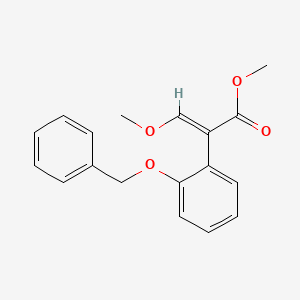

![ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2646848.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2646850.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2646852.png)